2-(4-benzylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-(4-Benzylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a quinazolinone core
Preparation Methods
The synthesis of 2-(4-benzylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone structure.
Coupling of the Two Moieties: The final step involves coupling the benzylpiperidine moiety with the quinazolinone core under suitable reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-Benzylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Research: It serves as a model compound in the study of chemical reactions and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine . This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
2-(4-Benzylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is also a monoamine releasing agent but has a different core structure.
Benzylpiperazine: Another compound with a similar benzylpiperidine moiety but different pharmacological properties.
Tetrahydroisoquinoline: A compound with structural similarities but distinct biological activities.
The uniqueness of this compound lies in its specific combination of the benzylpiperidine and quinazolinone moieties, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15-11-19-18(20(25)12-15)14-22-21(23-19)24-9-7-17(8-10-24)13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSOYEJICZAMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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